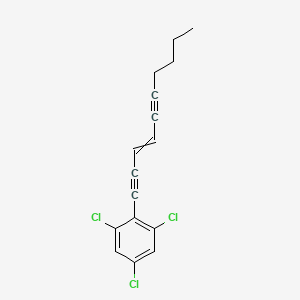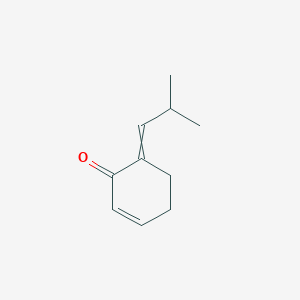
6-(2-Methylpropylidene)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylpropylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a ketone with a cyclohexene ring substituted by a 2-methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropylidene)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Cyclohexanone and isobutyraldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An alcohol such as ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methylpropylidene)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Methylpropylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
Isobutyraldehyde: An aldehyde with a similar 2-methylpropylidene group.
Uniqueness
6-(2-Methylpropylidene)cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring and a 2-methylpropylidene group. This structure imparts distinct chemical properties and reactivity compared to simpler ketones or aldehydes.
Properties
CAS No. |
824975-87-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-(2-methylpropylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
HOIPQGISWKTMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1CCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


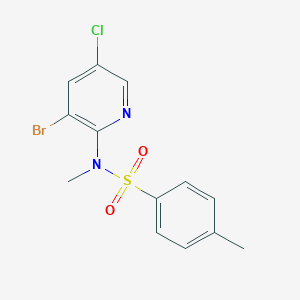

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
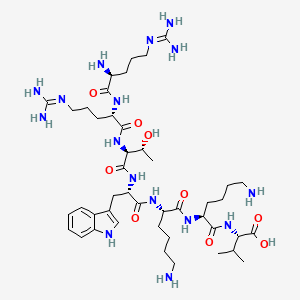
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
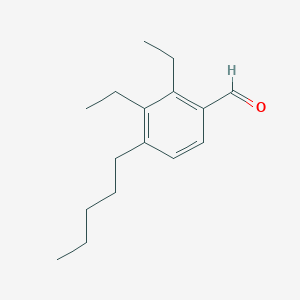
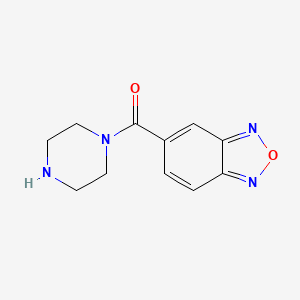
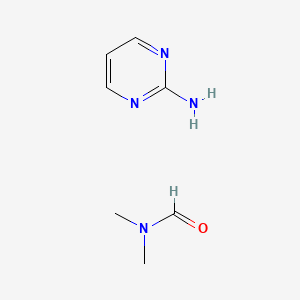
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)

![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
